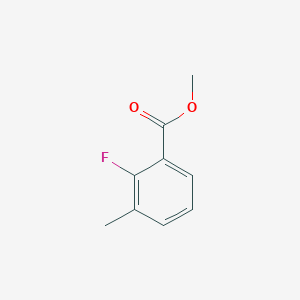

2-氟-3-甲基苯甲酸甲酯

描述

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves various strategies. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles was achieved through modifications to the Jacobsen cyclization process, which allowed the production of pure target compounds with potent cytotoxic properties . Another study optimized the synthesis of Methyl 2-amino-5-fluorobenzoate, which involved a series of reactions starting from 3-fluorobenzoic acid, including nitrification, esterification, and hydronation, resulting in a high yield of the target product . These methods could potentially be adapted for the synthesis of Methyl 2-fluoro-3-methylbenzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of methyl 4-hydroxybenzoate was determined using single-crystal X-ray diffraction, revealing a 3D framework stabilized by extensive intermolecular hydrogen bonding . Similarly, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was discussed, with the compound crystallizing in the triclinic space group and featuring weak intermolecular interactions . These studies provide insights into how the molecular structure of Methyl 2-fluoro-3-methylbenzoate might be analyzed.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds is highlighted in several studies. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid was used as a multireactive building block for the synthesis of various heterocyclic scaffolds, demonstrating its versatility in heterocyclic oriented synthesis . The presence of fluorine in the aromatic ring can significantly influence the reactivity and outcome of chemical reactions, which would be relevant for understanding the chemical reactions of Methyl 2-fluoro-3-methylbenzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are crucial for their applications. The study of methyl 4-hydroxybenzoate included computational calculations and experimental FT-IR spectrum analysis, which correlated strongly, indicating the importance of molecular determinants for the molecule's pharmaceutical activity . The synthesis and evaluation of radiolabeled fluorobenzoates for potential use in brain imaging also provide information on the stability and biodistribution of these compounds . These findings could be extrapolated to predict the properties of Methyl 2-fluoro-3-methylbenzoate.

科学研究应用

1. 在厌氧降解途径中的作用

2-氟-3-甲基苯甲酸甲酯在理解厌氧降解途径中具有重要意义。例如,一项对厌氧污泥的研究表明,产甲烷的间甲酚降解联合体将间甲酚转化为 4-羟基-2-甲基苯甲酸,最终转化为甲烷,其中 6-氟-3-甲基苯酚等氟化化合物在该过程中起着至关重要的作用。这项研究对于了解类似化合物的产甲烷降解和苯酚的厌氧代谢至关重要 (Londry 和 Fedorak,1993)。

2. 合成和优化

2-氟-3-甲基苯甲酸甲酯及其衍生物通常通过一系列反应合成,用于各种应用。使用 3-氟苯甲酸作为原料,已经开发出一种用于 2-氨基-5-氟苯甲酸甲酯(一种相关化合物)的最佳合成路线。这类研究对于在各种科学应用中使用的类似化合物的有效生产至关重要 (尹建中,2010)。

3. 抗肿瘤特性

包括 2-氟-3-甲基苯甲酸甲酯衍生物在内的氟化化合物已对其潜在的抗肿瘤特性进行了研究。例如,氟化的 2-芳基苯并噻唑对各种癌细胞系表现出抑制活性。此类研究对于开发新的抗肿瘤药物至关重要 (Hutchinson 等人,2001)。

4. 成像应用

该化合物及其衍生物已被探索用于成像,例如用于癌症成像的正电子发射断层扫描 (PET)。合成碳-11 标记的氟化 2-芳基苯并噻唑作为潜在的 PET 癌症成像剂就是一个例子,为癌症诊断提供了有价值的工具 (Wang 等人,2006)。

结论2-氟-3-甲基苯甲酸甲酯及其衍生物具有广泛的科学应用,从了解厌氧降解途径到在癌症治疗和诊断成像中的潜在作用

2-氟-3-甲基苯甲酸甲酯的科学研究应用

1. 检测厌氧降解中的芳香族代谢物

2-氟-3-甲基苯甲酸甲酯在检测厌氧降解中的芳香族代谢物中起着至关重要的作用。一项利用包括 6-氟-3-甲基苯酚在内的氟化化合物的研究揭示了它们在追踪产甲烷联合体中间甲酚降解途径中的有效性。该途径对于理解各种苯酚的厌氧代谢至关重要 (Londry 和 Fedorak,1993)。

2. 合成和优化

该化合物参与相关化学结构的合成和优化。例如,使用 3-氟苯甲酸作为起始原料合成了 2-氨基-5-氟苯甲酸甲酯,突出了类似化合物的最佳合成路线 (尹建中,2010)。

3. 抗肿瘤和成像应用

2-氟-3-甲基苯甲酸甲酯的氟化衍生物在抗肿瘤应用和成像中显示出潜力。例如,与该化合物相关的氟化 2-芳基苯并噻唑对各种癌细胞系表现出抑制活性。此外,碳-11 标记的氟化 2-芳基苯并噻唑作为正电子发射断层扫描 (PET) 中酪氨酸激酶成像的新型探针 (Wang 等人,2006)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H227, H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

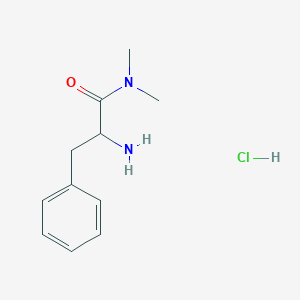

methyl 2-fluoro-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZOQUQLMIPBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622021 | |

| Record name | Methyl 2-fluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

586374-04-1 | |

| Record name | Methyl 2-fluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)